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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic anti-tumor effects
observed when combining famitinib, a multi-targeted tyrosine kinase inhibitor (TKI), with
immune checkpoint inhibitors (ICIs), specifically anti-PD-1 antibodies like camrelizumab. The
protocols outlined below are based on preclinical and clinical studies and are intended to guide
researchers in designing and executing experiments to further investigate this promising
combination therapy.

Introduction

Famitinib primarily targets vascular endothelial growth factor receptor 2/3 (VEGFR-2/3),
platelet-derived growth factor receptor (PDGFR), and c-Kit, playing a crucial role in inhibiting
tumor angiogenesis and proliferation.[1] Immune checkpoint inhibitors, such as anti-PD-1
antibodies, function by blocking the interaction between PD-1 on T cells and its ligand PD-L1
on tumor cells, thereby restoring the anti-tumor immune response.[2][3]

The combination of famitinib and immunotherapy has demonstrated synergistic effects,
attributed to famitinib's ability to modulate the tumor microenvironment (TME). By inhibiting the
VEGF signaling pathway, famitinib can normalize the tumor vasculature, which in turn
alleviates hypoxia, increases the infiltration of cytotoxic CD8+ T cells, and reduces the
population of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived
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suppressor cells (MDSCs).[4][5] This creates a more favorable environment for the activity of
immune checkpoint inhibitors.

Data Presentation

The following tables summarize the quantitative data from key clinical trials evaluating the
efficacy of famitinib in combination with an anti-PD-1 antibody (camrelizumab).

Table 1: Efficacy of Camrelizumab plus Famitinib in
Advanced/Metastatic Non-Small Cell Lung Cancer
(NSCLC) - First-Line Treatment (NCT04346381, Cohort 2)

[6][7]
. 95% Confidence Interval
Endpoint Value
(o)

Objective Response Rate

53.7% 37.4% t0 69.3%
(ORR)
Disease Control Rate (DCR) 92.7% 80.1% to 98.5%
Median Progression-Free

) 16.6 months 8.3 to Not Reached

Survival (PFS)
12-month Overall Survival

76.8% 60.0% to 87.3%

(OS) Rate

Table 2: Efficacy of Camrelizumab plus Famitinib in
Advanced NSCLC After Progression on Chemo-
Immunotherapy (NCT04346381, Cohort 7)[1][8][9]
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95% Confidence Interval

Endpoint Value
(o)
Objective Response Rate
7.5% 1.6% to 20.4%
(ORR)
Disease Control Rate (DCR) 80.0% 64.4% to 90.9%
Median Progression-Free
) 5.4 months 41t07.5
Survival (PFS)
Median Overall Survival (OS) 12.1 months 9.1t0 16.7

Signaling Pathways and Experimental Workflows
Signaling Pathway of Synergistic Action

The combination of famitinib and anti-PD-1 immunotherapy exerts its synergistic effect
through a multi-faceted mechanism. Famitinib, by inhibiting VEGFR2, not only disrupts tumor
angiogenesis but also directly and indirectly modulates the immune landscape within the tumor.
This creates a more favorable environment for the anti-tumor activity of PD-1 inhibitors.
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Caption: Synergistic mechanism of famitinib and anti-PD-1 immunotherapy.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b3064310?utm_src=pdf-body-img
https://www.benchchem.com/product/b3064310?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3064310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Experimental Workflow for Preclinical Evaluation

A typical workflow for evaluating the synergistic effects of famitinib and immunotherapy in a
preclinical mouse model is depicted below. This involves tumor cell implantation, treatment
administration, and subsequent analysis of tumor growth and the tumor immune

microenvironment.
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Caption: Preclinical experimental workflow for combination therapy evaluation.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b3064310?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3064310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocols
Preclinical Murine Lung Cancer Model

This protocol is adapted from studies evaluating the combination of famitinib and
immunotherapy in a syngeneic mouse model.[4][5]

1. Cell Culture and Animal Model:
e Cell Line: Lewis Lung Carcinoma (LLC) cells.
e Animal Model: Female C57BL/6 mice, 6-8 weeks old.

e Procedure:

[e]

Culture LLC cells in appropriate media until they reach the logarithmic growth phase.
o Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 106 cells/mL.

o Subcutaneously inject 100 uL of the cell suspension (2 x 1075 cells) into the right flank of
each mouse.

o Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be
calculated using the formula: (Length x Width~2) / 2.

2. Treatment Protocol:

e Treatment Groups:

[e]

Vehicle Control (e.g., PBS or appropriate solvent for famitinib)

Famitinib alone

o

[¢]

Anti-PD-1 antibody alone

[e]

Famitinib + Anti-PD-1 antibody

» Dosing and Administration (example):
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o Famitinib: 20 mg/kg, administered daily by oral gavage.

o Anti-PD-1 Antibody: 10 mg/kg, administered intraperitoneally every 3 days.

e Procedure:

o Randomize mice into treatment groups when tumors reach an average volume of 50-100
mmA”3.

o Administer treatments according to the specified schedule.

o Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control
group reach the humane endpoint.

o Monitor animal weight and general health throughout the study.
3. Analysis of Tumor Immune Microenvironment by Flow Cytometry:

e Sample Preparation:

(¢]

At the end of the treatment period, euthanize mice and excise tumors and spleens.

o Mechanically dissociate the tumors into single-cell suspensions using a gentleMACS
Dissociator or by mincing with scalpels followed by enzymatic digestion (e.g., with
collagenase and DNase).

o Prepare single-cell suspensions from spleens by mechanical dissociation through a 70 pum
cell strainer.

o Lyse red blood cells using an RBC lysis buffer.
o Wash and resuspend the cells in FACS buffer (PBS with 2% FBS).

e Antibody Staining (Example Panel for T-cells, Macrophages, and MDSCSs):
o Block Fc receptors with an anti-CD16/32 antibody.

o Stain for surface markers with a cocktail of fluorochrome-conjugated antibodies. A
representative panel could include:
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» T-cells: CD45, CD3, CD4, CD8, PD-1
» Macrophages: CD45, CD11b, F4/80, CD206 (M2 marker), MHC-II (M1 marker)

= MDSCs: CD45, CD11b, Gr-1, Ly6G, Ly6C

o For intracellular staining (e.g., FoxP3 for Tregs or cytokines like IFN-y), use a fixation and
permeabilization kit according to the manufacturer's instructions.

o Acquire samples on a flow cytometer and analyze the data using appropriate software.

Clinical Trial Protocol (Adapted from NCT04346381)[1][6]
[8][9]

This protocol provides a general framework based on the design of a phase 2 clinical trial
investigating camrelizumab plus famitinib.

1. Patient Population:
« Inclusion Criteria (General):

o Histologically or cytologically confirmed advanced or metastatic solid tumors (e.g.,
NSCLC).

o Specific cohorts may have requirements for prior lines of therapy (e.g., first-line or
previously treated).

o Measurable disease as per RECIST v1.1.
o ECOG performance status of 0 or 1.
o Adequate organ function.
o Exclusion Criteria (General):
o Active autoimmune disease.

o Use of immunosuppressive medication.
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o Untreated CNS metastases.

o Significant cardiovascular disease.

2. Treatment Regimen:

o Camrelizumab (Anti-PD-1): 200 mg administered as an intravenous infusion every 3 weeks.

e Famitinib: 20 mg administered orally once daily.

» Dose Modifications: Dose reductions and interruptions for famitinib may be permitted in
case of treatment-related adverse events. Dose modifications for camrelizumab are
generally not permitted, but treatment may be delayed.[6][7]

3. Efficacy and Safety Assessments:

e Tumor Response: Assessed by imaging (e.g., CT or MRI) every 6-9 weeks and evaluated
according to RECIST v1.1.

o Safety: Monitored through regular clinical assessments, laboratory tests, and recording of
adverse events according to CTCAE.

These application notes and protocols provide a foundation for researchers to explore the
synergistic potential of famitinib and immunotherapy. It is crucial to adapt and optimize these
protocols based on the specific research questions and experimental systems being used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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